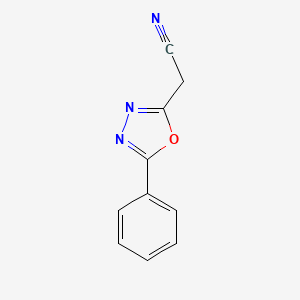

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold for the development of new molecules with potential biological and industrial applications .

Mechanism of Action

Target of Action

Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral effects .

Mode of Action

It’s worth noting that oxadiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oxadiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

In silico results indicated that oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Biochemical Analysis

Biochemical Properties

Oxadiazoles have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazoles have been found to exhibit inhibitory effects against the EGFR wild-type enzyme

Cellular Effects

The cellular effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile are currently unknown. Oxadiazoles have been reported to have various effects on cells. For example, some oxadiazoles have shown anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is not well-defined. Some oxadiazoles have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Some oxadiazoles have been reported to show changes in their effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. The effects of other oxadiazoles have been studied in animal models . These studies often include observations of threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazoles have been reported to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Some oxadiazoles have been reported to interact with transporters or binding proteins

Subcellular Localization

Some oxadiazoles have been reported to be localized in specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile typically involves the cyclization of benzohydrazide derivatives. One common method includes the reaction of benzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of hydrazide analogs with appropriate reagents under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and scaling up the reaction, are likely applied to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .

Scientific Research Applications

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential anticancer, antibacterial, and antifungal activities.

Material Science: It is used in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound serves as a building block for synthesizing other complex molecules with industrial applications.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar applications in medicinal and material sciences.

1,3,4-Oxadiazole Derivatives: These are closely related and often studied for their biological activities and material properties.

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties based on recent research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7N3O

- CAS Number : 7256-51-1

- Molecular Weight : 185.18 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL | |

| Klebsiella pneumoniae | 100 µg/mL | |

| Bacillus cereus | 75 µg/mL |

The MIC values indicate that the compound exhibits better activity against Gram-positive bacteria compared to Gram-negative bacteria.

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. Compounds in this class have shown the ability to scavenge free radicals and inhibit oxidative stress.

Table 2: Antioxidant Activity Assays

The results suggest that this compound possesses strong antioxidant capabilities, which may contribute to its overall biological efficacy.

Potential Anticancer Activity

Emerging research indicates that oxadiazole derivatives may also possess anticancer properties. In vitro studies have shown that certain oxadiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

These findings indicate that further exploration of this compound could lead to the development of novel anticancer agents.

Case Studies

A recent study investigated the synthesis and biological evaluation of various oxadiazole derivatives, including this compound. The study utilized high-throughput screening methods to assess antibacterial and anticancer activities. The results demonstrated promising activity against both bacterial strains and cancer cell lines, highlighting the potential therapeutic applications of this class of compounds .

Properties

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIOYOICNVIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.